molecular formula C11H12Cl2O3 B8264552 Ethyl 2-(2,6-dichlorophenoxy)propanoate CAS No. 344559-34-8

Ethyl 2-(2,6-dichlorophenoxy)propanoate

Cat. No. B8264552
M. Wt: 263.11 g/mol
InChI Key: UKCDLIBIFNZMCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dichlorophenoxy)propanoate is a chemical compound with the molecular formula C11H12Cl2O3 . It has a molecular weight of 263.117 . The compound exists in two stereochemical forms: a racemic form and an absolute form .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,6-dichlorophenoxy)propanoate can be represented by the SMILES notation CCOC(=O)C(C)OC1=C(Cl)C=CC=C1Cl . The InChI representation is InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-8(12)5-4-6-9(10)13/h4-7H,3H2,1-2H3 .

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(2,6-dichlorophenoxy)propanoate is not available, general safety measures for handling chemical substances include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding dust formation, and storing in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 2-(2,6-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-8(12)5-4-6-9(10)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCDLIBIFNZMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,6-dichlorophenoxy)propanoate

CAS RN

344559-34-8
Record name Ethyl 2-(2,6-dichlorophenoxy)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANE39GN9RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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